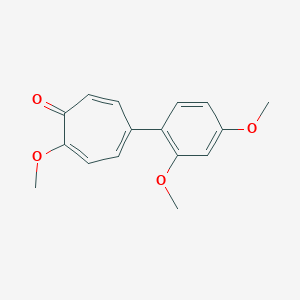
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes a cycloheptatrienone ring substituted with methoxy and dimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one typically involves the use of cycloheptatrienone as a starting materialThe methoxy group is introduced via methylation reactions, often employing methyl iodide or dimethyl sulfate as methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation and methylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, using catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2,4-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitution patterns.
Cycloheptatrienone derivatives: Compounds with similar cycloheptatrienone core structures.
Uniqueness
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one is unique due to its specific combination of a cycloheptatrienone ring with methoxy and dimethoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
134952-82-2 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC名 |
5-(2,4-dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-7-13(16(10-12)20-3)11-4-8-14(17)15(19-2)9-5-11/h4-10H,1-3H3 |
InChIキー |
HWDRQSMBYHFFCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C(=O)C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


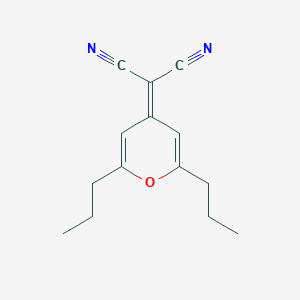
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)
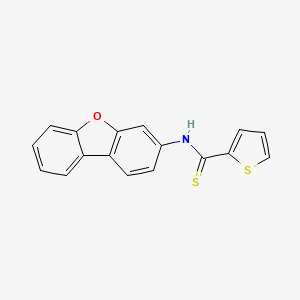
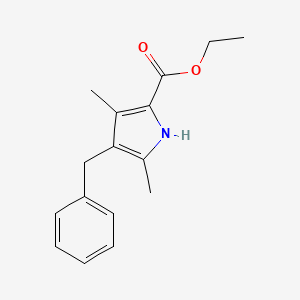
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
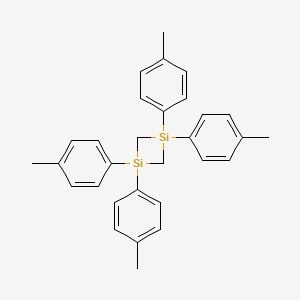
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
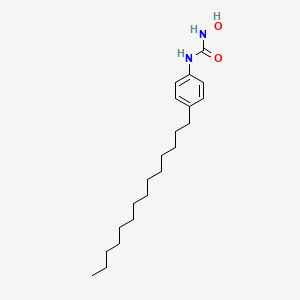
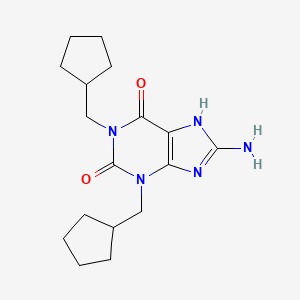
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
